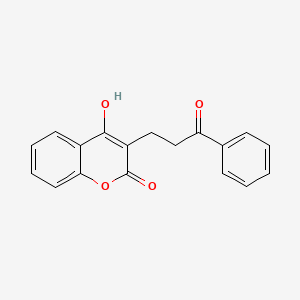
Coumarin, 3-(2-benzoylethyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(2-benzoylethyl)-4-hydroxy- is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coumarin, 3-(2-benzoylethyl)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin, 3-(2-benzoylethyl)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Antibacterial and Antifungal Activities
Coumarin derivatives have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds based on the coumarin structure exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that certain 4-hydroxycoumarin derivatives showed promising antibacterial effects, suggesting their potential as therapeutic agents in treating infections .
1.2 Anticancer Properties
The anticancer potential of coumarin derivatives is notable, with several studies indicating their ability to inhibit cancer cell proliferation. For example, a recent investigation highlighted that modified coumarins can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell cycle regulation . The structural modifications at the C3 position of coumarins have been found to enhance their activity against specific cancer types.
1.3 Neuroprotective Effects
Coumarins have also been explored for their neuroprotective effects, particularly as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. A study reported that coumarin-chalcone hybrids exhibited strong MAO-B inhibitory activity, suggesting their potential as therapeutic agents for neuroprotection .
Agricultural Applications
2.1 Herbicidal Activity
Research has identified 3-(2-benzoylethyl)-4-hydroxy-coumarin derivatives as effective herbicides. A patent described these compounds as having significant weed control properties due to their structural similarity to triketone herbicides . The compounds act as inhibitors of the HPPD enzyme, which is crucial for the biosynthesis of carotenoids in plants, leading to effective weed management strategies.
2.2 Pesticidal Properties
In addition to herbicidal applications, coumarin derivatives have shown promise as pesticides. Studies indicate that these compounds can exhibit nematicidal and insecticidal activities, making them valuable in agricultural pest management .
Material Science Applications
3.1 Optical Brighteners and UV Absorbers
Coumarins are used as optical brighteners due to their fluorescent properties. They are incorporated into various materials to enhance brightness and stability against UV radiation. Recent studies have shown that 4-hydroxycoumarin derivatives can absorb UV light effectively, making them suitable for use in cosmetics and sun protection products .
3.2 Photochemical Applications
The photochemical properties of coumarins allow them to be utilized in developing new materials for electronic applications. Their ability to undergo photochemical reactions can lead to innovative solutions in fields such as organic photovoltaics and photonic devices .
Case Studies
Propriétés
Numéro CAS |
6431-16-9 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-hydroxy-3-(3-oxo-3-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H14O4/c19-15(12-6-2-1-3-7-12)11-10-14-17(20)13-8-4-5-9-16(13)22-18(14)21/h1-9,20H,10-11H2 |
Clé InChI |
BLVHWCKQUXHPBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













